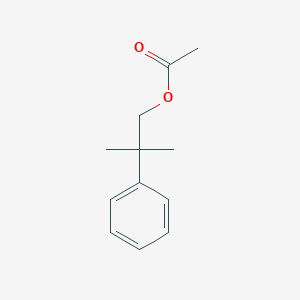

2-Bromo-1-(5-bromofuran-2-YL)ethanone

Overview

Description

Synthesis Analysis

The synthesis of brominated furan compounds, such as 2-Bromo-1-(5-bromofuran-2-yl)ethanone, can be related to the methods described in the provided papers. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is a relevant process . This method shows the potential for broad substrate scope and further elaboration via palladium-catalyzed cross-coupling reactions. Similarly, the synthesis of α-Bromo chalcone derivatives, which involves bromination followed by selective dehydrobromination, could be adapted for the synthesis of related bromofuran compounds . The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange also provides insights into the synthesis of brominated ethanones, which could be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and requires detailed analysis. For example, the study of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane provides insights into the absolute configurations of brominated compounds through single-crystal X-ray diffractions . This level of structural analysis could be applied to determine the configuration of 2-Bromo-1-(5-bromofuran-2-yl)ethanone. Additionally, the molecular structure, vibrational frequencies, and assignments of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using computational methods, which could be used to predict the structure of the target compound .

Chemical Reactions Analysis

The reactivity of brominated ethanones is an important aspect of their chemical behavior. The reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones to the corresponding ethanols using lithium aluminum hydride, as well as the selective catalytic reduction of nitro compounds to amino compounds, demonstrates the potential transformations that brominated ethanones can undergo . These reactions could be relevant to the chemical behavior of 2-Bromo-1-(5-bromofuran-2-yl)ethanone in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethanones are influenced by their molecular structure. The study of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which did not exhibit photolytic phenomena in different solvents, suggests that the presence of bromine atoms may affect the photostability of the compound . The analysis of the HOMO-LUMO gap and molecular electrostatic potential of related brominated compounds can provide insights into the electronic properties and reactivity of 2-Bromo-1-(5-bromofuran-2-yl)ethanone .

Scientific Research Applications

Synthesis of Biological Compounds

- 2-Bromo-1-(5-bromofuran-2-YL)ethanone is used in the synthesis of new derivatives with biological activities. One example includes the synthesis of 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives, which have shown potential as immunosuppressors and immunostimulators. They are particularly effective against macrophages and T-lymphocytes and exhibit significant inhibition of LPS-stimulated NO generation, indicating their potential in immune modulation and cancer therapy (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Development of Chalcone Analogues

- This compound is also instrumental in developing α,β-unsaturated ketones as chalcone analogues. A study demonstrated the synthesis of these ketones via a SRN1 mechanism, using α-bromoketones derived from nitrobenzene and nitrothiophene. This method is significant for synthesizing a wide variety of chalcone analogues, highlighting its utility in organic chemistry and pharmacology (Curti, Gellis, & Vanelle, 2007).

Synthesis of Pyridinyl Ethanones

- Another application involves the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone. This compound was synthesized using 2,5-dibromo-pyridine, showing potential for straightforward and efficient synthesis processes in pharmaceutical chemistry (Jin, 2015).

Production of α-Bromo Chalcone Derivatives

- The compound is also used in preparing α-bromo chalcones containing the 2-thiene ring. These derivatives are synthesized through condensation processes, indicating its role in the synthesis of complex organic molecules with potential pharmacological applications (Budak & Ceylan, 2009).

Synthesis of Dimethoxyphenyl Ethanone

- A study explored synthesizing 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions, highlighting the compound's role in synthesizing various chemical protective groups and exploring its photolytic behavior (Hong-xia, 2007).

Safety and Hazards

The safety information for “2-Bromo-1-(5-bromofuran-2-YL)ethanone” indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

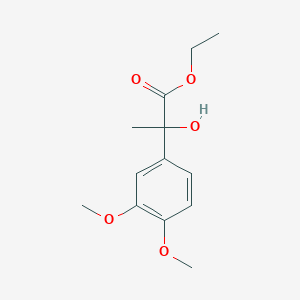

IUPAC Name |

2-bromo-1-(5-bromofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFKIDCAQZPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501718 | |

| Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-bromofuran-2-YL)ethanone | |

CAS RN |

17357-32-3 | |

| Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)